1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride

CAS No.: 1986404-69-6

Cat. No.: VC2594788

Molecular Formula: C9H15BrCl2N4

Molecular Weight: 330.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1986404-69-6 |

|---|---|

| Molecular Formula | C9H15BrCl2N4 |

| Molecular Weight | 330.05 g/mol |

| IUPAC Name | 1-(5-bromopyrimidin-2-yl)piperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-8(11)2-4-14;;/h5-6,8H,1-4,11H2;2*1H |

| Standard InChI Key | HXTKFJLPPZOXDT-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)C2=NC=C(C=N2)Br.Cl.Cl |

| Canonical SMILES | C1CN(CCC1N)C2=NC=C(C=N2)Br.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

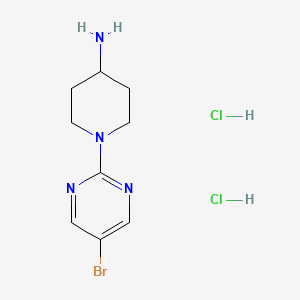

1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride is a crystalline solid characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and connected to a piperidine moiety at the 2-position. The piperidine ring contains an amine functional group at the 4-position, with the entire structure existing as a dihydrochloride salt. This structural arrangement creates a molecule with multiple functional sites that can participate in various chemical reactions and biological interactions.

Basic Identification Parameters

Table 1: Chemical Identity and Identification Parameters

| Parameter | Value |

|---|---|

| Common Name | 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride |

| CAS Number | 1986404-69-6 |

| Molecular Formula | C₉H₁₅BrCl₂N₄ |

| Molecular Weight | 330.05 g/mol |

| IUPAC Name | 1-(5-bromopyrimidin-2-yl)piperidin-4-amine;dihydrochloride |

| SMILES Notation | C1CN(CCC1N)C2=NC=C(C=N2)Br.Cl.Cl |

| InChI | InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-8(11)2-4-14;;/h5-6,8H,1-4,11H2;2*1H |

| InChIKey | HXTKFJLPPZOXDT-UHFFFAOYSA-N |

The compound's unique registry identifiers enable unequivocal identification in chemical databases and literature, facilitating further research and information retrieval .

Structural Features and Conformational Analysis

The molecular structure of 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride exhibits several key features that influence its chemical behavior. The pyrimidine ring provides aromaticity and potential for π-π interactions, while the bromine atom at the 5-position introduces a reactive site for various coupling reactions. The piperidine ring exists predominantly in a chair conformation, with the amine group at the 4-position typically adopting an equatorial orientation to minimize steric interactions.

The dihydrochloride salt formation significantly affects the compound's physicochemical properties, particularly its solubility profile and stability. The salt form generally enhances water solubility compared to the free base, an important consideration for biological applications and formulation development .

Physicochemical Properties

Understanding the physicochemical properties of 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride is essential for predicting its behavior in various chemical and biological environments. These properties influence its solubility, stability, and potential interactions with biological systems.

Physical Properties

The compound typically appears as a crystalline solid with defined melting point characteristics. Due to its salt form, it demonstrates greater hydrophilicity than the corresponding free base. The presence of multiple nitrogen atoms, including the basic amine functionality, contributes to its ability to form hydrogen bonds and interact with various biological targets.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information about the compound's structure and purity. The presence of the bromine atom creates a distinctive isotope pattern in mass spectrometry, aiding in identification. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the pyrimidine and piperidine moieties, providing a spectral fingerprint for the compound .

Related Compounds and Structural Analogs

Examining structural analogs of 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride provides valuable insights into structure-activity relationships and potential applications. Several related compounds have been identified in the literature and commercial sources.

Structural Variations and Analogs

Table 2: Structural Analogs and Related Compounds

| Compound | CAS Number | Structural Difference | Similarity Score |

|---|---|---|---|

| 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol | 887425-47-0 | Hydroxyl instead of amine at piperidine 4-position | 0.89 |

| 1-(5-Bromopyrimidin-2-yl)azepane | 1015241-96-9 | Seven-membered ring instead of piperidine | 0.98 |

| 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine | 1289089-91-3 | Methyl group at piperidine 4-position instead of amine | 0.96 |

| 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | 446286-61-9 | Five-membered ring instead of piperidine | 0.94 |

| 1-(5-Bromopyrimidin-2-yl)-4-piperidinone | 914347-64-1 | Ketone at piperidine 4-position instead of amine | 0.87 |

These structural analogs demonstrate the versatility of the 5-bromopyrimidine scaffold in creating diverse chemical entities with potentially varied biological activities .

Future Research Directions

The unique structural features of 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride present numerous opportunities for future research and development.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could elucidate the impact of various structural modifications on biological activity. Potential research directions include:

-

Investigating the effect of different substituents at the 5-position of the pyrimidine ring.

-

Exploring modifications of the piperidine 4-amine functionality.

-

Examining the influence of alternative heterocyclic cores in place of the pyrimidine ring .

Medicinal Chemistry Applications

The compound's structural scaffold holds promise for various medicinal chemistry applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume